4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester
Overview
Description
MRS-1477 is a synthetic organic compound that acts as a positive allosteric modulator of the transient receptor potential vanilloid 1 (TRPV1) cation channel. This compound is known for its ability to enhance the activity of TRPV1 in the presence of capsaicin, a compound found in chili peppers that activates TRPV1 .
Mechanism of Action
Target of Action
MRS1477, also known as ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate, primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a high-conductance, nonselective cation channel strongly expressed in nociceptive primary afferent neurons of the peripheral nervous system .
Mode of Action
MRS1477 acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, a potent natural TRPV1 agonist . Mrs1477 is ineffective if given alone .
Biochemical Pathways
The activation of TRPV1 channels by MRS1477 leads to an increase in intracellular calcium levels . This triggers a cascade of events, including increased production of reactive oxygen species and activation of caspase-3 and -9 . These biochemical changes lead to apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that mrs1477 can be administered systemically
Result of Action
The primary result of MRS1477 action is the induction of apoptosis in cancer cells . Specifically, MRS1477 has been shown to increase the fraction of apoptotic cells in MCF7 breast cancer cell lines . This effect is even more pronounced when MRS1477 is administered together with capsaicin .
Action Environment
The efficacy of MRS1477 can be influenced by the presence of other compounds. For example, MRS1477 is a positive allosteric modulator of TRPV1 only in the presence of capsaicin . Additionally, the action of MRS1477 can be inhibited by capsazepine, a TRPV1 blocker . The environment within the cell, such as the presence of endogenous TRPV1 agonists, can also influence the action of MRS1477 .
Biochemical Analysis
Biochemical Properties
MRS1477 has been found to interact with TRPV1, a cation channel highly expressed in primary afferent unmyelinated C- and lightly-myelinated Aδ-fibers . It potentiates the activation of TRPV1 by vanilloids and acidic pH . Mrs1477 itself does not have any detectable intrinsic agonist activity .
Cellular Effects
In MCF7 breast cancer cells, the addition of MRS1477 evokes Ca2+ signals . This indicates that MCF7 cells not only express functional TRPV1 channels, but also produce endogenous TRPV1 agonists . The fraction of apoptotic cells was increased after 3 days incubation with capsaicin (10 μM) paralleled by increased reactive oxygen species production and caspase activity .
Molecular Mechanism
MRS1477 acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, leading to an increase in Ca2+ signals in MCF7 cells . This results in increased reactive oxygen species production and caspase activity, leading to apoptosis .
Temporal Effects in Laboratory Settings
The effects of MRS1477 were observed after 3 days of incubation with capsaicin . Capsaicin-evoked TRPV1-mediated current density levels were increased after 3 days incubation with MRS1477 .
Dosage Effects in Animal Models
The tumor growth in MCF7 tumor-bearing immunodeficient mice was not significantly decreased after treatment with MRS1477 (10 mg/kg body weight, i.p., injection twice a week) .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS-1477 is a dihydropyridine derivative. The synthesis of MRS-1477 involves several steps, including the formation of the dihydropyridine ring and the introduction of various substituents. The key steps in the synthesis include:
Formation of the Dihydropyridine Ring: This step typically involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of Substituents: Various substituents are introduced to the dihydropyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
The industrial production of MRS-1477 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors and purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
MRS-1477 undergoes several types of chemical reactions, including:
Oxidation: MRS-1477 can undergo oxidation reactions, particularly at the sulfur atom in the methoxyethylsulfanylcarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted dihydropyridine derivatives .
Scientific Research Applications
MRS-1477 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its role in modulating TRPV1 activity in various cell types.
Medicine: Explored for its potential analgesic effects due to its modulation of TRPV1, which is involved in pain perception.
Industry: Used in the development of new pharmaceuticals targeting TRPV1 .
Comparison with Similar Compounds
MRS-1477 is unique among TRPV1 modulators due to its specific structure and mode of action. Similar compounds include:
Capsaicin: The natural ligand for TRPV1, which directly activates the channel.
Resiniferatoxin: A potent TRPV1 agonist that activates the channel with higher potency than capsaicin.
AMG517: A synthetic TRPV1 antagonist that inhibits the channel’s activity
MRS-1477 stands out due to its positive allosteric modulation, which enhances the activity of TRPV1 in the presence of capsaicin without directly activating the channel .
Properties
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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